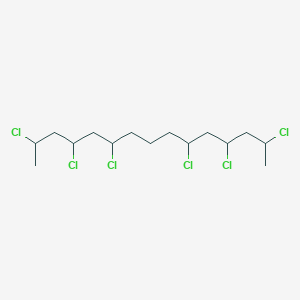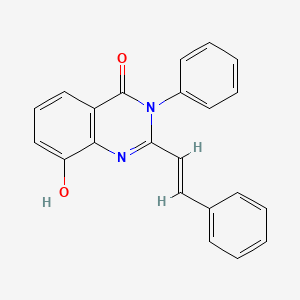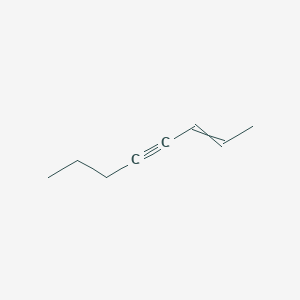
CATIONIC STARCH PHOSPHATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cationic starch is a modified starch that has been chemically treated to give it a positive charge . This modification process, known as cationization, involves adding cationic (positively charged) groups to the starch molecules . The resulting cationic starch has improved properties and functionality, such as increased water absorption, binding capacity, and stability .
Synthesis Analysis
Cationic starch is produced through a chemical modification process known as cationization, which involves the addition of positively charged groups to the starch molecules . The cationic starch production process can be carried out using various methods . The response of starch to cationic substituents is contingent on the preparation method .
Molecular Structure Analysis
The method for analyzing the molecular structure of starch that perfectly reflects its rheological properties is size exclusion chromatography . Techniques such as scanning electron microscopy (SEM), transmission electron microscopy (TEM), and atomic force microscopy (AFM) offer unique insights into the microstructural changes in starch granules after various treatments .
Chemical Reactions Analysis
The reaction of starch with a cationizing agent such as 3-chloro-2-hydroxypropyltrimethylammonium chloride (CHPTAC), epichlorohydrin, or quaternary ammonium salts can be carried out using various methods such as in situ or ex situ, batch or continuous, and with or without solvents .
Physical And Chemical Properties Analysis
Cationic starch has several unique properties that make it useful for various industrial applications. These include a positive charge, high degree of substitution (DS), increased water absorption, increased swelling power, improved stability, efficient flocculant, and reduced granule crystallinity .
Safety And Hazards
The safety of starch phosphates is evaluated based on data received from the US Food and Drug Administration (FDA) and the cosmetics industry on the expected use of these ingredients in cosmetics . It is advised to avoid contact with skin, eyes, and clothing, and to handle in accordance with good industrial hygiene and safety practice .
Orientations Futures
Propriétés
Numéro CAS |
101981-91-3 |
|---|---|
Nom du produit |
CATIONIC STARCH PHOSPHATE |
Formule moléculaire |
C15H26O |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





